molecular formula C9H5ClFNO B2662722 6-Fluoro-1H-indole-2-carbonyl chloride CAS No. 1260851-13-5

6-Fluoro-1H-indole-2-carbonyl chloride

Cat. No.: B2662722
CAS No.: 1260851-13-5
M. Wt: 197.59
InChI Key: ZFBNECVKICWBKK-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-2-carbonyl chloride is a halogenated indole derivative. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6th position and a carbonyl chloride group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent chlorination to introduce the carbonyl chloride group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation and chlorination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indole-2-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group, which impart distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

6-fluoro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)8-3-5-1-2-6(11)4-7(5)12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNECVKICWBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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